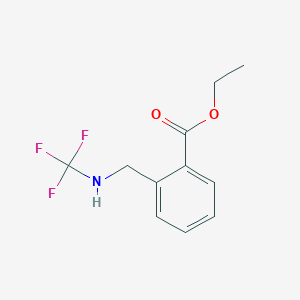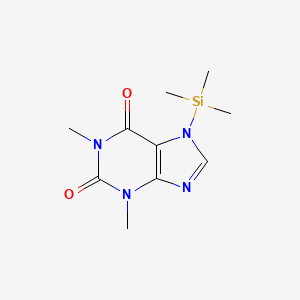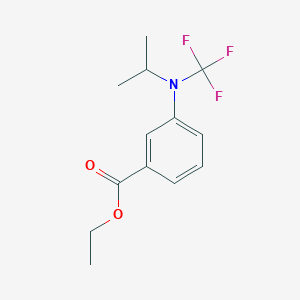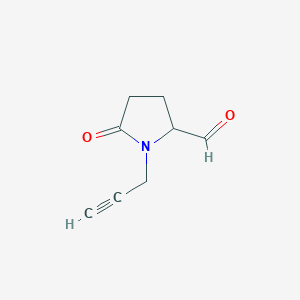![molecular formula C10H6N4O2 B13944588 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines the structural features of isoxazole, oxadiazole, and pyridine. These heterocyclic structures are known for their significant roles in medicinal chemistry, material science, and various industrial applications. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a pyridine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives . The final step involves coupling these rings with a pyridine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free catalysts to reduce costs and environmental impact . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2,4-Triazole-5-yl)-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
5-(3,4,5-Trihydroxyphenyl)-1,3,4-oxadiazol-2-yl]propan-2-ol: Known for its antioxidant properties.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Synthesized for their potential biological activities.
Uniqueness
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of isoxazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and material science.
Propriétés
Formule moléculaire |
C10H6N4O2 |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
2-(1,2-oxazol-5-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4O2/c1-2-7(6-11-4-1)9-13-14-10(15-9)8-3-5-12-16-8/h1-6H |
Clé InChI |
FUEDOFRPTLARJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)




![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



